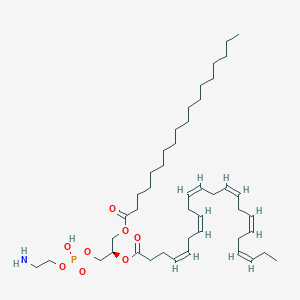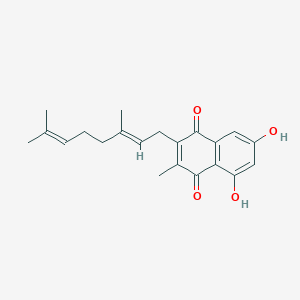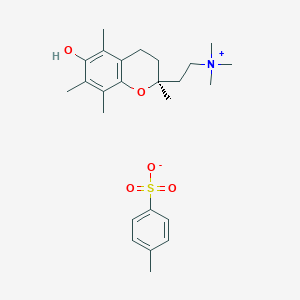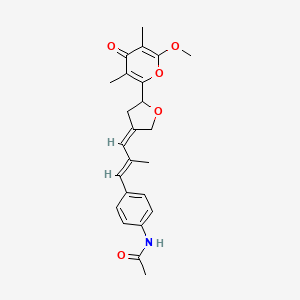
1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl substituents at positions 1 and 2 are specified as octadecanoyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid and an octadecanoic acid. It is a tautomer of a 1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine zwitterion.
PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)), also known as PE(18:0/22:6) or 1-stearoyl-2-docosahexaenoyl-gpe, belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from CDP-ethanolamine and DG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from PS(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from PS(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from CDP-ethanolamine and DG(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. In humans, PE(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is involved in phosphatidylethanolamine biosynthesis pe(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway and phosphatidylcholine biosynthesis PC(18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
Scientific Research Applications
Liquid Chromatography and Mass Spectrometry
1-Octadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine and related phospholipids have been studied using high-performance liquid chromatography (HPLC) and fast atom bombardment (FAB) mass spectrometry. This research has helped in identifying the molecular weights, branching, and double bonds in the fatty acyl chains of these phospholipids, contributing to our understanding of their structural characteristics (Dasgupta et al., 1987).
Calorimetric Study of Binary Mixtures
Calorimetric studies have been conducted on binary mixtures of 1-octadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine and similar lipids. These studies provide insights into the miscibility and phase behavior of these lipids in different states, such as liquid-crystalline and gel-state bilayers (Lin et al., 1995).
Phase Behavior in Lipid Mixtures
Research on the phase behavior of lipid mixtures containing 1-octadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine has contributed to the understanding of lipid phase separations in membranes. This is crucial for comprehending the structural organization and functional dynamics of biological membranes (Dumaual et al., 2000).
Interaction with Cholesterol
Studies have shown that docosahexaenoic acid-containing phospholipids like 1-octadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine may play a role in promoting lateral segregation within membranes into cholesterol-rich and cholesterol-poor lipid microdomains. This finding is significant for understanding the role of cholesterol in membrane structure and function (Shaikh et al., 2003).
Synthesis and Structural Analysis
The synthesis and structural analysis of novel conjugated polyene fatty acids, including those related to 1-octadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine, have been studied in marine green algae. This research enhances our understanding of the diversity and complexity of fatty acids in nature (Mikhailova et al., 1995).
Magic-Angle Spinning NMR Studies
Magic-angle spinning NMR studies on molecules like 1-octadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine have contributed to our understanding of the molecular organization in multibilayers formed by these phospholipids. Such studies are pivotal in elucidating the detailed structural characteristics of these compounds (Halladay et al., 1990).
properties
Product Name |
1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine |
|---|---|
Molecular Formula |
C45H78NO8P |
Molecular Weight |
792.1 g/mol |
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C45H78NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(48)54-43(42-53-55(49,50)52-40-39-46)41-51-44(47)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,43H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-42,46H2,1-2H3,(H,49,50)/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t43-/m1/s1 |
InChI Key |
XYYHNDVKALDFHQ-OXHZBIAZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea](/img/structure/B1240666.png)

![5-[[4-(1,3-Benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one](/img/structure/B1240669.png)
![2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1240671.png)
![[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1240674.png)
![Furo[2,3-b]furan-3-ol, hexahydro-](/img/structure/B1240676.png)

![3-[(4-Benzyl-piperazin-1-yl)-(4-tert-butyl-phenyl)-methyl]-phenol](/img/structure/B1240678.png)



